![molecular formula C14H12N4O2S B4305152 2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305152.png)
2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
説明
2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is also known as PTPOA and has a molecular weight of 357.44 g/mol. PTPOA is a heterocyclic compound that contains an oxadiazole ring and a pyrrole ring, which makes it a unique molecule with diverse properties.
作用機序
The mechanism of action of PTPOA is not well understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of bacterial membrane integrity. PTPOA has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various inflammatory diseases.
Biochemical and Physiological Effects
PTPOA has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth, the reduction of inflammation, and the prevention of oxidative stress. PTPOA has also been found to exhibit low toxicity, which makes it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using PTPOA in lab experiments is its ability to exhibit significant antimicrobial and anti-inflammatory activity at low concentrations. PTPOA is also stable under various experimental conditions and can be easily synthesized using simple chemical reactions. However, one of the limitations of using PTPOA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research and development of PTPOA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of PTPOA to better understand its antimicrobial and anti-inflammatory properties. Further studies are also needed to evaluate the potential of PTPOA as a therapeutic agent for various diseases, including bacterial infections and inflammatory diseases.
Conclusion
In conclusion, PTPOA is a unique chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PTPOA has been found to exhibit significant antimicrobial and anti-inflammatory activity, making it a potential candidate for further development as a therapeutic agent. Further research is needed to better understand the mechanism of action of PTPOA and its potential applications in various scientific fields.
科学的研究の応用
PTPOA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. PTPOA has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PTPOA has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-phenylsulfanyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-12(10-21-11-6-2-1-3-7-11)15-13-14(17-20-16-13)18-8-4-5-9-18/h1-9H,10H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUABUFQBXEZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NON=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




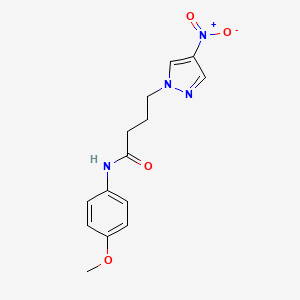
![2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)

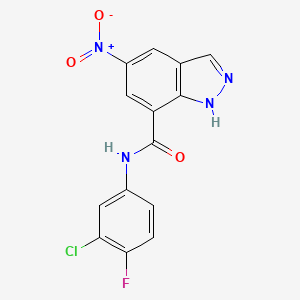
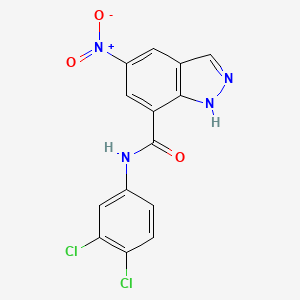
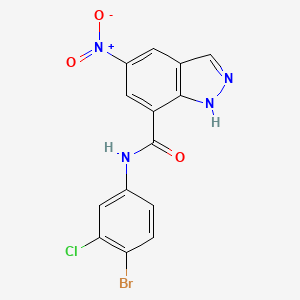
![ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305118.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305136.png)
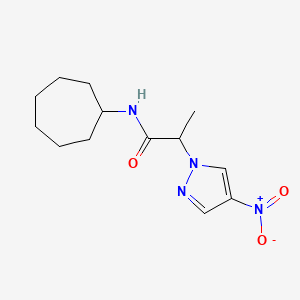
![diallyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B4305141.png)
![methyl 6-acetyl-7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4305143.png)
